4-(Bromomethyl)phenol

Descripción general

Descripción

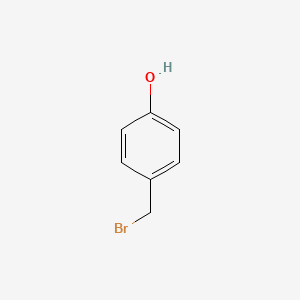

4-(Bromomethyl)phenol is an organic compound with the molecular formula C7H7BrO. It consists of a phenol ring substituted with a bromomethyl group at the para position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)phenol can be synthesized from 4-hydroxybenzaldehyde. The process involves the bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include:

Solvent: Acetic acid or dichloromethane

Catalyst: Hydrobromic acid or a similar acid catalyst

Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds through the formation of an intermediate, which is then converted to this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. Key reactions include:

Mechanistic Insight :

-

The reaction proceeds via a bimolecular transition state, where the nucleophile attacks the electrophilic carbon adjacent to Br, leading to Br⁻ elimination .

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4-(Bromomethyl)-1,2-benzoquinone | 60% | |

| CrO₃ | H₂SO₄, 0°C | 4-(Bromomethyl)cyclohexadienone | 45% |

Key Observations :

-

Bromine’s electron-withdrawing effect directs oxidation to the para position relative to the -CH₂Br group .

-

Competitive bromine loss occurs at elevated temperatures, reducing yields .

Reduction Reactions

The bromomethyl group is selectively reduced while preserving the phenolic ring:

| Reducing Agent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 4-Methylphenol | 95% | |

| H₂/Pd-C | EtOH, 25°C | 4-Methylphenol | 88% |

Industrial Relevance :

Electrophilic Aromatic Substitution (EAS)

The phenolic ring participates in EAS, with bromine directing further substitution:

| Reaction Type | Reagent/Conditions | Product Formed | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-4-(bromomethyl)phenol | >90% meta | |

| Sulfonation | H₂SO₄, 100°C | 3-Sulfo-4-(bromomethyl)phenol | 75% meta |

Mechanistic Note :

-

The -CH₂Br group exerts a weak ortho/para-directing effect, but steric hindrance favors meta substitution .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

| Reaction | Catalyst System | Product Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 4-(Biphenylmethyl)phenol | 78% | |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 4-Styrylmethylphenol | 65% |

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes Fries-like rearrangements:

Example :

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Bromomethyl)phenol serves as a crucial intermediate in the synthesis of numerous organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the formation of derivatives that are essential in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize more complex molecules through reactions with nucleophiles such as amines or alcohols.

Polymer Production

In industrial applications, this compound is utilized in the production of polymers and resins. The bromomethyl group can react with various monomers to create crosslinked networks that enhance material properties such as thermal stability and mechanical strength .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against Bacillus subtilis, achieving up to 86% inhibition at specific concentrations. This suggests potential applications in developing antimicrobial agents or preservatives for food and pharmaceutical products.

Enzyme Mechanism Studies

In biochemical research, this compound is used as a probe for studying enzyme mechanisms. Its reactivity allows researchers to investigate interactions between enzymes and substrates, providing insights into catalytic processes and enzyme inhibition pathways .

Medicinal Chemistry

Drug Development

this compound acts as a precursor in the synthesis of various bioactive molecules. Its derivatives have been explored for potential therapeutic effects, including anticancer activities. For example, studies have synthesized platinum complexes involving this compound, which showed promising anticancer properties.

Antimicrobial Efficacy

A study by Huang et al. evaluated various brominated phenols for their antimicrobial properties. The findings indicated that compounds with multiple bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts, reinforcing the significance of structural modifications in biological efficacy.

Urease Inhibition

Another investigation focused on urease inhibition by brominated phenolic compounds. The results showed that this compound demonstrated considerable inhibitory effects against urease activity, suggesting its potential therapeutic application in treating conditions related to urease-producing bacteria.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)phenol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylphenol: Similar structure but lacks the bromomethyl group.

4-Hydroxybenzyl bromide: Similar structure but with a different substitution pattern.

4-Bromophenol: Similar structure but lacks the methyl group.

Uniqueness

4-(Bromomethyl)phenol is unique due to the presence of both a bromomethyl group and a phenol group, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-(Bromomethyl)phenol, also known as 4-bromomethylphenol, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₇BrO

- Molecular Weight : 187.03 g/mol

- CAS Number : 27079-92-1

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study indicated that derivatives of bromophenols, including this compound, showed potent antibacterial activity against various bacterial strains. For instance, it was found to inhibit the growth of Bacillus subtilis effectively, demonstrating a percentage inhibition of up to 86% at certain concentrations .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Percentage Inhibition (%) | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 86.45 | 60.2 |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | Staphylococcus aureus | 79.59 | 62.15 |

Antioxidant Activity

The antioxidant capacity of bromophenols is well-documented, with studies showing that compounds with multiple hydroxyl groups exhibit enhanced radical scavenging abilities. The structure of this compound allows it to participate in redox reactions, contributing to its antioxidant properties. It has been reported that brominated phenols can scavenge DPPH radicals effectively, with varying degrees of potency depending on the substitution pattern .

Table 2: Antioxidant Activity of Bromophenols

| Compound | DPPH Scavenging Activity (IC₅₀ µM) |

|---|---|

| Compound with four hydroxyl groups | 6.1 |

| This compound | Not explicitly measured but expected to be moderate based on structure |

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A Pt(II) complex involving this compound showed significant cytotoxic effects against various cancer cell lines, including DLD-1 and HCT-116, with IC₅₀ values indicating effective inhibition of cell proliferation . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 3: Cytotoxicity of Pt(II) Complexes Involving this compound

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pt(II) Complex with this compound | DLD-1 | 1.72 |

| Pt(II) Complex with this compound | HCT-116 | 0.08 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron donation, allowing the compound to neutralize free radicals.

- Antimicrobial Mechanism : The bromine atom enhances lipophilicity, aiding in membrane penetration and disrupting microbial cell integrity.

- Cytotoxic Mechanism : The formation of reactive oxygen species (ROS) is believed to trigger apoptotic pathways in cancer cells.

Case Studies

- Marine Algae Studies : Research on bromophenols extracted from marine algae highlighted their strong antioxidant and antimicrobial activities, reinforcing the potential applications of compounds like this compound in drug development .

- Synthesis and Evaluation : A study synthesized a new Pt(II) complex involving this compound and evaluated its biological activity. Results indicated significant anticancer properties, suggesting that further development could lead to novel therapeutic agents .

Propiedades

IUPAC Name |

4-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNQNPYGAQGARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204506 | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-73-4 | |

| Record name | Bromocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.